The origin of 2-FPEA is likely synthetic, as there are no documented natural sources. Research into this compound is limited, but it appears to be of interest due to its structural similarity to other biologically active molecules [].
2-FPEA has a key structural feature: a fluorine atom (F) bonded to the second carbon atom of a phenethyl group (a benzene ring connected to an ethyl chain). The presence of the fluorine atom can alter the molecule's properties compared to unsubstituted phenethyl alcohol []. The hydroxyl group (OH) attached to the terminal carbon provides polarity and potential for hydrogen bonding.
Synthesis methods for 2-FPEA are not readily available in the scientific literature.
There is no current research available on the mechanism of action of 2-FPEA in biological systems. Due to its structural similarity to other bioactive molecules, it is possible that 2-FPEA could interact with specific receptors or enzymes, but this remains speculative and requires further investigation [].
Potential Bioisostere: Due to the presence of the fluorine atom, 2-Fluorophenethyl Alcohol could be investigated as a bioisostere for Phenethyl Alcohol. Bioisosteres are molecules with similar shapes and properties that can be used to replace each other in biological systems. This can be helpful in drug development, where researchers might aim to modify a known molecule to improve its properties ().
Organic Synthesis: 2-Fluorophenethyl Alcohol possesses a functional group common in various organic molecules (a hydroxyl group attached to an aromatic ring). This suggests it could potentially serve as a building block in the synthesis of more complex organic molecules relevant to scientific research ().
Irritant